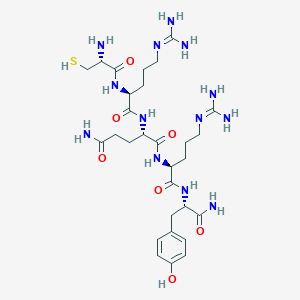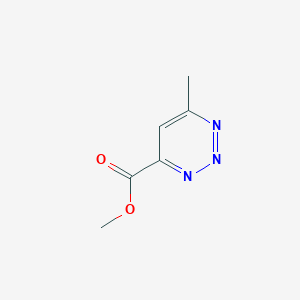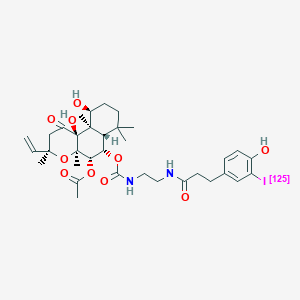
6-I-Hpp-fsk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-I-Hpp-fsk, also known as 6-isobutyl-9-(methoxymethyl)-1,3-dioxolo[4,5-h]quinolin-2(3H)-one, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 6-I-Hpp-fsk involves the activation of the adenylyl cyclase enzyme, which converts ATP to cAMP. This increase in cAMP levels leads to the activation of downstream signaling pathways, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac). These pathways are involved in a wide range of cellular processes, including gene expression, ion channel regulation, and cytoskeletal dynamics.
Biochemical and Physiological Effects
6-I-Hpp-fsk has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-I-Hpp-fsk can increase cAMP levels in a dose-dependent manner. This increase in cAMP levels leads to the activation of downstream signaling pathways, including PKA and Epac. These pathways are involved in a wide range of cellular processes, including gene expression, ion channel regulation, and cytoskeletal dynamics.
Advantages and Limitations for Lab Experiments
One advantage of using 6-I-Hpp-fsk in lab experiments is its ability to activate the cAMP signaling pathway in a dose-dependent manner. This allows researchers to study the effects of cAMP signaling on a wide range of cellular processes. However, one limitation of using 6-I-Hpp-fsk is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
Future Directions
There are a number of future directions for research involving 6-I-Hpp-fsk. One area of interest is the study of the effects of cAMP signaling on cancer cell growth and differentiation. Another area of interest is the development of more efficient synthesis methods for 6-I-Hpp-fsk, which would make it more accessible for use in large-scale experiments. Additionally, the development of more specific and potent cAMP activators could lead to the discovery of new therapeutic targets for a wide range of diseases.
Synthesis Methods
The synthesis of 6-I-Hpp-fsk involves the reaction of 6-isobutyl-1,3-dioxolo[4,5-h]quinolin-2(3H)-one with methoxymethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
6-I-Hpp-fsk has been shown to have potential applications in scientific research due to its ability to activate the cAMP signaling pathway. This pathway is involved in a wide range of physiological processes, including cell growth, differentiation, and metabolism. By activating this pathway, 6-I-Hpp-fsk can be used to study these processes in vitro.
properties
CAS RN |
135159-46-5 |
|---|---|
Product Name |
6-I-Hpp-fsk |
Molecular Formula |
C34H47IN2O10 |
Molecular Weight |
768.6 g/mol |
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-6-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C34H47IN2O10/c1-8-31(5)18-24(41)34(44)32(6)23(40)13-14-30(3,4)27(32)26(28(45-19(2)38)33(34,7)47-31)46-29(43)37-16-15-36-25(42)12-10-20-9-11-22(39)21(35)17-20/h8-9,11,17,23,26-28,39-40,44H,1,10,12-16,18H2,2-7H3,(H,36,42)(H,37,43)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2 |
InChI Key |
LWLDYBWLIPVYGP-UZONJECRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I] |
SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |
synonyms |
(125I)6-IHPP-Fsk 2-(3-(4-hydroxy-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-(2-aminoethyl)aminocarbonylforskolin 6-125I-HPP-Fsk 6-I-HPP-Fsk 6-IHPP-forskolin 6-IHPP-Fsk |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



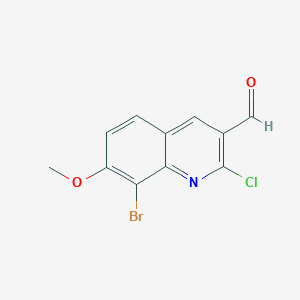

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)



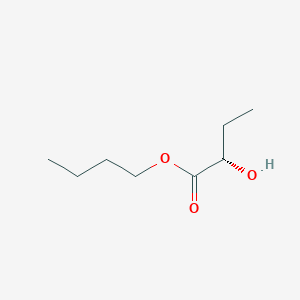

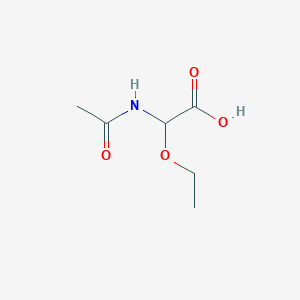

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
